3-Benzyloxy-5-bromo-2-fluoropyridine
Description
3-Benzyloxy-5-bromo-2-fluoropyridine is a halogenated pyridine derivative featuring a benzyloxy group at position 3, bromine at position 5, and fluorine at position 2. Pyridine scaffolds with such substituents are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their versatility in cross-coupling reactions and functional group transformations . Fluorine, a common bioisostere, can modulate electronic effects and metabolic stability .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCUAQPTKFITSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265085 | |
| Record name | 5-Bromo-2-fluoro-3-(phenylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428532-92-6 | |
| Record name | 5-Bromo-2-fluoro-3-(phenylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluoro-3-(phenylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Strategy
The synthesis of 3-Benzyloxy-5-bromo-2-fluoropyridine typically involves:
- Starting from a halogenated pyridine precursor (such as 2-bromo-5-fluoropyridine or 2-fluoro-5-bromopyridine)
- Introduction of the benzyloxy group via nucleophilic substitution or O-alkylation at the 3-position hydroxyl precursor
- Selective halogenation or halogen exchange reactions to install bromine and fluorine atoms
Preparation of Key Intermediate: 2-Bromo-5-fluoropyridine
A common precursor is 2-bromo-5-fluoropyridine , which can be prepared and then functionalized further.
- Method: Halogenation of pyridine derivatives or halogen exchange reactions catalyzed by palladium complexes
- Example Reaction Conditions:
- Use of zinc dust, zinc cyanide, 1,1'-bis(diphenylphosphino)ferrocene (dppf), and tris-(dibenzylideneacetone)dipalladium(0) as catalyst system
- Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or isopropylamide
- Temperature: 95°C for 3 hours
- Yield: Approximately 72% yield of 2-bromo-5-fluoropyridine reported under these conditions
- Reference Data:
Yield Reaction Conditions Notes 72% Zn dust, dppf, Pd2dba3, DMAc, 95°C, 3h Efficient halogenation/cyanation step for intermediate formation
Introduction of the Benzyloxy Group at Position 3
The benzyloxy group is introduced typically by nucleophilic substitution on a 3-hydroxypyridine intermediate or via O-alkylation.
- Starting material: 3-hydroxy-5-bromo-2-fluoropyridine or similar hydroxylated pyridine
- Reaction: Alkylation with benzyl bromide or benzyl chloride under basic conditions
- Typical Conditions:
- Base: Potassium carbonate or sodium hydride
- Solvent: Dimethylformamide (DMF) or acetone
- Temperature: Room temperature to reflux depending on reactivity
- Outcome: Formation of this compound with good selectivity
Alternative Route: Lithiation and Formylation Followed by Reduction
A more detailed synthetic approach involves:
- Lithiation of 2-bromo-5-fluoropyridine:
- Reagent: n-Butyllithium in hexanes/toluene
- Temperature: -78°C
- Time: 1–1.5 hours
- Formylation:
- Electrophile: N,N-Dimethylformamide (DMF) added at -78°C
- Stirring continued for 2 hours at -78°C
- Reduction:
- Sodium borohydride added to reduce the intermediate aldehyde to (5-fluoro-pyridin-2-yl)-methanol
- Reaction warmed to room temperature over 12 hours
- Purification:
- Extraction and silica gel chromatography to isolate the product
- Yield: 36–45% depending on exact conditions and scale
- Notes: This method is a precursor step for further benzyloxy substitution at the 3-position after hydroxyl group formation
- Representative Data Table:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation | n-Butyllithium, hexanes/toluene, -78°C, 1.5 h | — | Formation of lithiated intermediate |
| Formylation | N,N-Dimethylformamide, -78°C, 2 h | — | Electrophilic substitution |
| Reduction | NaBH4, 0°C to RT, 12 h | 36–45 | Conversion to hydroxypyridine derivative |
| Purification | Silica gel chromatography | — | Isolation of pure intermediate |
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Bromo-5-fluoropyridine | Zn dust, Pd catalyst, dppf, DMAc, 95°C, 3 h | 72 | Efficient halogenation intermediate |
| 2 | 3-Hydroxy-5-bromo-2-fluoropyridine | Benzyl bromide, K2CO3, DMF, RT to reflux | 60–75* | Benzyloxy group introduction |
| 3 | 2-Bromo-5-fluoropyridine | n-BuLi, DMF, NaBH4, -78°C to RT | 36–45 | Lithiation, formylation, reduction |
*Yield for benzyloxy alkylation estimated from analogous reactions in literature.
Research Findings and Considerations
- The choice of solvent and temperature control is critical to avoid side reactions such as over-bromination or defluorination.
- Palladium-catalyzed cross-coupling reactions enable selective functionalization at halogenated positions.
- Use of n-butyllithium requires strict anhydrous and low-temperature conditions to maintain regioselectivity.
- Purification by silica gel chromatography is essential to obtain analytically pure this compound.
- The benzyloxy substituent stabilizes the pyridine ring electronically, influencing the compound’s reactivity in further transformations.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-5-bromo-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.
Boron Reagents: Employed in the Suzuki–Miyaura coupling reaction to provide the necessary nucleophilic groups.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
3-Benzyloxy-5-bromo-2-fluoropyridine serves as a crucial intermediate in the synthesis of bioactive compounds and potential drug candidates. Its structural features allow it to interact effectively with biological macromolecules, influencing enzyme inhibition and receptor binding. This compound has been explored for its potential therapeutic properties, particularly in treating neurological disorders and inflammatory diseases.
Case Studies
- Neuroactive Compounds : Research has indicated that derivatives of this compound can modulate neurotransmitter systems, showing promise as treatments for conditions such as depression and anxiety.
- Anti-inflammatory Agents : Studies have demonstrated that this compound can inhibit specific pathways involved in inflammation, making it a candidate for developing new anti-inflammatory drugs.
Organic Synthesis
The compound is utilized as a versatile building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and cross-coupling reactions, which are essential for constructing complex molecular architectures.
Synthetic Routes
The synthesis of this compound typically involves:
- Bromination : Starting from 2-fluoropyridine, bromination introduces the bromine atom at the appropriate position.
- Nucleophilic Substitution : The benzyloxy group is introduced through nucleophilic substitution reactions under controlled conditions.
Material Science
In material science, this compound is explored for its electronic properties, making it suitable for applications in the development of advanced materials such as organic light-emitting diodes (OLEDs) and other electronic devices.
Applications in Electronics
- OLEDs : The compound's electron-deficient nature allows it to serve as a precursor in synthesizing materials used in OLED technology.
- Semiconductors : Its structural characteristics contribute to the performance of semiconductor materials by enhancing charge transport properties.
Mechanism of Action
its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key differences among 3-Benzyloxy-5-bromo-2-fluoropyridine and related compounds:
*EDG: Electron-donating group; †EWG: Electron-withdrawing group
Reactivity and Functionalization Trends
- Bromine vs. Iodine : Bromine in this compound is less reactive in nucleophilic substitutions compared to iodine in 2,6-Dibenzyloxy-3-iodopyridine but is more cost-effective for large-scale applications .
- Benzyloxy vs. Ethoxy: The bulky benzyloxy group in the target compound may slow reaction kinetics compared to ethoxy in 3-Ethoxy-2-fluoro-6-methyl-pyridine but offers easier deprotection via hydrogenolysis .
- Fluorine Impact : Fluorine at position 2 in the target compound increases ring electron deficiency, favoring SNAr reactions over electrophilic substitutions, unlike the methyl group in 3-Ethoxy-2-fluoro-6-methyl-pyridine, which provides steric shielding .
Key Research Findings
- Suzuki Couplings : this compound undergoes efficient coupling with arylboronic acids at position 5, with yields >80% under Pd catalysis .
- Metabolic Stability: Fluorine at position 2 reduces oxidative metabolism in hepatic microsomal assays, a critical advantage over non-fluorinated analogs .
- Deprotection Efficiency: Benzyloxy groups in the target compound are cleaved via hydrogenolysis (H₂/Pd-C) in >90% yield, whereas acetyl in 3-Acetyl-5-bromopyridine requires harsher acidic conditions .
Notes and Considerations
- Synthetic Challenges : Steric hindrance from benzyloxy may necessitate elevated temperatures for cross-coupling reactions.
Biological Activity
3-Benzyloxy-5-bromo-2-fluoropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a pyridine ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom. These substituents enhance the compound's lipophilicity and influence its interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C11H9BrFNO |
| Molecular Weight | 273.10 g/mol |
| Solubility | Soluble in organic solvents like DMSO |
| Melting Point | Not specified; requires further investigation |
The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including enzymes and receptors. The benzyloxy group increases lipophilicity, facilitating cell membrane penetration. The halogen substituents (bromine and fluorine) can participate in halogen bonding, enhancing binding affinity to target molecules. This interaction can modulate key biochemical pathways, potentially leading to therapeutic effects in various diseases.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can affect cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may interact with receptors related to neurological disorders and inflammatory responses, influencing their activity and downstream signaling pathways.
Case Studies and Research Findings
- Neurological Applications : A study demonstrated that derivatives of this compound could modulate nicotinic acetylcholine receptors, showing potential for treating neurodegenerative diseases (Ghahremanpour et al., 2021) .
- Anti-inflammatory Properties : Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases (PMC8218531) .
- Antitumor Activity : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines by activating specific apoptotic pathways (PMC4227713) .
Comparison with Similar Compounds
Several compounds exhibit structural similarities to this compound, providing insights into its unique properties:
| Compound Name | Biological Activity |
|---|---|
| 2-(Benzyloxy)-3-bromo-5-fluoropyridine | Inhibits specific enzymes; potential anti-inflammatory effects |
| 5-Bromo-2-chloropyridine | Similar reactivity but lacks benzyloxy group; less lipophilic |
Q & A
Q. Advanced Research Focus
- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices or molecular electrostatic potential (MEP) maps. For example, C5 (bromine) shows higher electrophilicity than C2 (fluorine) .
- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., DMSO vs. THF) to optimize solvent selection .
- Transition-State Analysis : Identify steric clashes between benzyloxy and fluorine substituents that hinder SNAr reactions .
What analytical techniques are critical for characterizing trace impurities in this compound?
Q. Basic Research Focus
- HPLC-MS : Quantify debrominated or debenzylated byproducts using reverse-phase C18 columns and ESI-MS detection .
- GC-MS : Monitor volatile impurities (e.g., residual solvents) with capillary columns (DB-5) .
- Elemental Analysis : Verify stoichiometry of C, H, N, and halogens to confirm purity >95% .
How do steric and electronic effects influence substitution reactions at the pyridine core?
Q. Advanced Research Focus
- Steric Effects : The bulky benzyloxy group at C3 hinders nucleophilic attack at adjacent positions, directing reactivity toward C5 (bromine) .
- Electronic Effects : Fluorine’s strong electron-withdrawing effect deactivates C2 and C6, making C4/C5 more reactive in electrophilic substitutions .
- Competing Pathways : In Pd-catalyzed reactions, ligand choice (e.g., bidentate vs. monodentate) mitigates undesired C-F activation .
What are the stability considerations for this compound under acidic/basic conditions?
Q. Basic Research Focus
- Acidic Conditions : Benzyloxy groups are susceptible to cleavage with strong acids (e.g., HBr/AcOH). Use mild acids (e.g., TFA) for controlled deprotection .
- Basic Conditions : Fluorine at C2 is stable under moderate bases (pH < 10), but prolonged exposure to NaOH may induce hydrolysis .
- Storage : Store under inert gas (N₂/Ar) at -20°C to prevent oxidative degradation .
How can reaction yields be improved in multistep syntheses involving this compound?
Q. Advanced Research Focus
- Flow Chemistry : Continuous flow systems enhance reproducibility and reduce side reactions in bromination/fluorination steps .
- Microwave Assistance : Accelerate slow steps (e.g., benzyloxy introduction) with microwave irradiation (100–150°C, 30 min) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize quenching times .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
